molecular formula C10H20N2 B2645067 3-(Pyrrolidin-1-yl)azepane CAS No. 144243-39-0

3-(Pyrrolidin-1-yl)azepane

Cat. No.: B2645067
CAS No.: 144243-39-0
M. Wt: 168.284
InChI Key: WAEIGZMDLGOBLR-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a five-membered pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)azepane typically involves the cyclization of linear precursors followed by functionalization. One common method is the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenyl dipolarophiles . This reaction is known for its regio- and stereoselectivity, which is crucial for obtaining the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes cyclization reactions, ring-closing metathesis, and subsequent functionalization steps to introduce the pyrrolidine ring .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-yl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of N-oxides or carbonyl derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-yl)azepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.

    Azepane: A seven-membered nitrogen-containing ring, known for its flexibility and ability to form stable complexes.

Comparison: 3-(Pyrrolidin-1-yl)azepane combines the structural features of both pyrrolidine and azepane, offering a unique combination of rigidity and flexibility. This dual nature allows it to interact with a wide range of biological targets, making it a versatile scaffold in drug discovery .

Properties

IUPAC Name

3-pyrrolidin-1-ylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-6-11-9-10(5-1)12-7-3-4-8-12/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEIGZMDLGOBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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